1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
This compound is a urea derivative featuring a phthalazine core substituted with a methyl group at the 3-position and a trifluoromethylphenyl urea moiety. The phthalazine scaffold is recognized for its role in modulating enzyme activity, particularly in oncology targets such as poly(ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT).
Properties
IUPAC Name |
1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-16(26)14-8-3-2-7-13(14)15(24-25)10-22-17(27)23-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIRWMFNRYMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14F3N3O2
- Molecular Weight : 345.30 g/mol
- CAS Number : Not specified in the sources.
Biological Activity
-
Antitumor Activity
- Research indicates that compounds containing the phthalazinone scaffold, similar to the structure of this urea derivative, exhibit significant antitumor effects. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancers. In vitro studies reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM for related structures .
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Mechanism of Action
- The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. Compounds with similar structures have been noted to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways, which could lead to increased sensitivity of cancer cells to DNA-damaging agents .
Case Study 1: Antitumor Efficacy
In a study examining the effects of phthalazinone derivatives on cancer cell lines, it was found that compounds similar to This compound exhibited:
- GI50 Values :
- MDA-MB-435 (breast cancer): 15.1 μM
- PC-3 (prostate cancer): 28.7 μM
- OVCAR-4 (ovarian cancer): 25.9 μM
These results suggest a promising profile for further development as a therapeutic agent against various cancers .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of GSK-3β activity by structurally related compounds, where derivatives showed more than a two-fold increase in activity compared to standard inhibitors. The IC50 value for one such derivative was reported at 140 nM, indicating potent inhibitory effects that could be leveraged for therapeutic applications in diseases such as Alzheimer's and certain cancers .
Data Table: Biological Activities and IC50 Values
| Compound Name | Target Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| Phthalazinone Derivative A | MDA-MB-435 | 15.1 | PARP Inhibition |
| Phthalazinone Derivative B | PC-3 | 28.7 | GSK-3β Inhibition |
| Phthalazinone Derivative C | OVCAR-4 | 25.9 | DNA Repair Inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Agents
One significant application of this compound is its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds similar to 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea have been synthesized and evaluated for their ability to modulate DPP-IV activity. For instance, a related compound demonstrated an IC50 value of 18 nM, indicating strong potency and selectivity for DPP-IV inhibition, which is crucial for developing new treatments for type 2 diabetes .
1.2 Anticancer Activity
Research has shown that derivatives of phthalazine-based compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that phthalazine derivatives could induce apoptosis in HCT-116 colorectal cancer cells through inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). This suggests that compounds like this compound may play a role in anticancer therapies by targeting specific signaling pathways involved in tumor growth and metastasis .
Case Studies
Case Study 1: DPP-IV Inhibition
In a preclinical study, a derivative of the compound was tested for its pharmacokinetic properties and efficacy in lowering blood glucose levels in diabetic animal models. The results indicated substantial reductions in glucose levels post-administration, validating its potential as a therapeutic agent for diabetes management .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of phthalazine derivatives showed that treatment with these compounds led to significant apoptosis in cancer cell lines. The mechanism was linked to the inhibition of VEGFR2 signaling pathways, which are critical for tumor angiogenesis .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis involves multi-step organic reactions, primarily focusing on coupling the phthalazinone moiety with the trifluoromethylphenyl-urea group. Key steps include:
1.1. Amide Coupling Reactions
The urea linkage is typically formed via carbodiimide-mediated coupling. For example:
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP)
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Conditions : Dichloromethane (DCM), 20–23°C, 12–24 hours
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Yield : 72.9% (isolated)
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Key Step : Reaction between 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid and 4-methoxypiperidine hydrochloride .
Table 1: Representative Coupling Reactions
| Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| EDC/DMAP | DCM | 20–23°C | 72.9% | |
| HBTU/DIEA | Acetonitrile | 3–20°C | 52.1% | |
| HATU/TEA | DMA | Ambient | 68%* |
*Analogous conditions from related phthalazinone syntheses .
1.2. Functionalization of the Phthalazinone Core
The 3-methyl-4-oxophthalazin-1-ylmethyl group undergoes electrophilic substitutions and nucleophilic additions:
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Bromination : Using Br₂ with AlCl₃ (5 mol%) and I₂ (0.5 mol%) in chlorinated solvents achieves regioselective bromination at the 6-position .
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Cyanation : CuCN-mediated cyanation at 130°C in DMF converts bromo derivatives to nitriles (75% yield) .
2.1. Hydrolytic Stability
The urea bond is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Degrades to 3-(trifluoromethyl)aniline and phthalazinone-carboxylic acid derivatives.
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Basic Hydrolysis : Forms ammonia and CO₂, with cleavage of the urea linkage .
Table 2: Degradation Products
| Condition | Major Products | Source |
|---|---|---|
| pH < 3 | 3-(Trifluoromethyl)aniline + Phthalazinone | |
| pH > 10 | CO₂ + Ammonia + Phthalazinone-methyl ether |
3.1. Palladium-Catalyzed Cross-Couplings
The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings:
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Substrates : Arylboronic acids
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Conditions : K₂CO₃, DMF/H₂O, 80°C
4.1. Urea Formation Mechanism
The carbodiimide-mediated coupling proceeds via an O-acylisourea intermediate, followed by nucleophilic attack by the amine :
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Activation of the carboxylic acid by EDC to form an active ester.
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Displacement by the amine to yield urea.
4.2. Electrophilic Aromatic Substitution
Bromination occurs at the electron-rich 6-position of the phthalazinone ring due to the directing effect of the carbonyl group .
Analytical Validation
-
Structural Confirmation :
This compound’s reactivity is central to its applications in medicinal chemistry, particularly as a kinase inhibitor precursor. The synthetic and degradative pathways outlined here provide a foundation for further functionalization and stability studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include:
Key Observations:
- Phthalazine vs. Heterocyclic Cores : The target compound’s phthalazine core may confer distinct binding interactions compared to triazole () or isoxazole-based analogs. Phthalazines are associated with PARP inhibition, while triazoles often target kinases or proteases .
- Substituent Impact : The trifluoromethylphenyl urea group in the target compound contrasts with DDY01/DDY02’s pyridinylmethyl substituents. The trifluoromethyl group’s electron-withdrawing properties may enhance binding affinity to hydrophobic enzyme pockets compared to acetyl or chlorinated groups in compounds .
- Dual-Target Potential: DDY01 and DDY02 demonstrate explicit dual NAMPT/PARP1 inhibition, whereas the target compound’s methyl group at the 3-position of the phthalazine ring could alter selectivity toward PARP isoforms or other NAD metabolism enzymes .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Methylation at the phthalazine 3-position may reduce oxidative metabolism compared to unsubstituted phthalazines (e.g., DDY01/DDY02), which could enhance half-life .
- Toxicity Risks : Urea derivatives with halogenated aryl groups (e.g., 3,4-dichlorobenzyl in ) often exhibit higher hepatotoxicity, whereas trifluoromethyl groups are generally better tolerated .
Q & A
Q. What experimental methodologies are recommended for optimizing the synthetic route of this compound?
A combination of computational reaction path search methods (e.g., quantum chemical calculations) and statistical design of experiments (DoE) can streamline synthesis optimization. Computational tools predict feasible reaction pathways, while DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading) to identify optimal conditions . For example, IR and NMR spectroscopy (as in ) should validate intermediates, and mass spectrometry (MS) confirms the final product’s molecular weight.
Q. How can researchers address solubility challenges during formulation for biological assays?
Solubility can be improved using co-solvents (e.g., DMSO-water mixtures) or micellar systems. highlights aqueous formulations for structurally similar urea derivatives, suggesting surfactants like polysorbates. Pre-formulation studies should include Hansen solubility parameter analysis to identify compatible solvents and dynamic light scattering (DLS) to assess aggregation .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.6 ppm) and urea NH signals (δ ~9–12 ppm) .
- High-resolution MS (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- IR Spectroscopy : Detect urea carbonyl stretches (~1650–1680 cm⁻¹) and phthalazinone C=O (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism of this compound’s synthesis?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, ’s quantum chemical methods identify rate-determining steps (e.g., methyl group transfer in phthalazinone formation). Molecular dynamics (MD) simulations further explore solvent effects on reaction kinetics .
Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?
- Dose-Response Analysis : Compare IC50 values under varied pH/temperature to assess stability-dependent activity .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed urea) that may interfere with assays .
- Receptor Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity discrepancies caused by trifluoromethyl group interactions .
Q. What strategies enhance selectivity in derivatization reactions targeting the phthalazinone core?
Q. How can researchers model the compound’s pharmacokinetics using in silico tools?
Q. What experimental designs mitigate stability issues during long-term storage?
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis and photodegradation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
